REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([O:9][CH:10]2[CH2:12][CH2:11]2)[CH:5]=[C:6]([F:8])[CH:7]=1.O1CCCC1.C([Li])CCC.[CH2:23]([O:25][C:26](Cl)=[O:27])[CH3:24]>CCOCC.[Cl-].[Na+].O>[CH:10]1([O:9][C:4]2[CH:3]=[C:2]([F:1])[C:7]([C:26]([O:25][CH2:23][CH3:24])=[O:27])=[C:6]([F:8])[CH:5]=2)[CH2:12][CH2:11]1 |f:5.6.7|
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Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=C(C1)F)OC1CC1
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
3.05 mL
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
brine
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at −78° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The resulting solution was left
|
Type
|
STIRRING
|
Details
|
stirring for 5 more minutes
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic portion was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on silica gel column
|
Type
|
WASH
|
Details
|
eluted with hexane to 1:9 ethyl acetate/hexane gradient solvent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)OC1=CC(=C(C(=O)OCC)C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |